molecular formula C17H18N2OS B2656685 7-phenyl-4-(pyridine-3-carbonyl)-1,4-thiazepane CAS No. 1797028-79-5

7-phenyl-4-(pyridine-3-carbonyl)-1,4-thiazepane

Cat. No.: B2656685
CAS No.: 1797028-79-5
M. Wt: 298.4
InChI Key: LJBGACQHFLAZLV-UHFFFAOYSA-N
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Description

7-phenyl-4-(pyridine-3-carbonyl)-1,4-thiazepane is a synthetic organic compound featuring a 1,4-thiazepane ring core, which is a seven-membered heterocycle containing both nitrogen and sulfur atoms . This core structure is substituted at the 7-position with a phenyl group and at the 4-position with a nicotinoyl (pyridine-3-carbonyl) functional group. The molecular formula is C17H18N2OS, and it has a molecular weight of 298.40 . Compounds based on the 1,4-thiazepane scaffold are of significant interest in medicinal chemistry and drug discovery research. While the specific biological activity and mechanism of action for this compound require experimental investigation, structurally related molecules containing the 1,4-thiazepane ring have been explored in pharmaceutical compositions . The presence of the pyridine-3-carbonyl moiety may contribute to potential receptor binding or other pharmacologically relevant interactions, making it a valuable scaffold for developing novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(15-7-4-9-18-13-15)19-10-8-16(21-12-11-19)14-5-2-1-3-6-14/h1-7,9,13,16H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBGACQHFLAZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Phenyl-4-(pyridine-3-carbonyl)-1,4-thiazepane is a heterocyclic compound featuring a thiazepane ring, which incorporates both sulfur and nitrogen atoms. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural configuration contributes to its unique properties, making it a candidate for further research into its biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}

Structural Features

FeatureDescription
Ring Structure Contains a seven-membered thiazepane ring.
Substituents Phenyl group and pyridine-3-carbonyl moiety enhance lipophilicity and biological interaction potential.
Functional Groups Contains both nitrogen and sulfur, contributing to diverse reactivity patterns.

Antimicrobial Properties

Research indicates that thiazepane derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Antitumor Activity

Several studies highlight the antitumor potential of thiazepane derivatives. Modifications in the chemical structure can enhance their efficacy against cancer cells by targeting specific pathways involved in tumor growth and proliferation. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell lines in vitro.

The precise mechanism of action remains under investigation; however, it is believed that this compound interacts with biological macromolecules such as proteins and nucleic acids. This interaction may involve enzyme inhibition or modulation of receptor activity, leading to altered cellular responses.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazepane derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

Study 2: Antitumor Activity

In vitro tests on human cancer cell lines revealed that this compound can induce apoptosis in breast cancer cells. The IC50 value was found to be approximately 25 µM, indicating a strong potential for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of thiazepane derivatives is significantly influenced by their structural characteristics. Key aspects include:

  • Substituent Effects : The presence of electron-withdrawing groups (like carbonyls) enhances biological activity.
  • Ring Modifications : Alterations to the thiazepane ring can lead to variations in pharmacological profiles.
  • Lipophilicity : Increased lipophilicity through fluorinated substituents has been shown to improve membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazepane derivatives are often modified at the 4- and 7-positions to optimize physicochemical and pharmacological properties. Below is a comparative analysis of 7-phenyl-4-(pyridine-3-carbonyl)-1,4-thiazepane with structurally analogous compounds.

Table 1: Structural and Functional Comparison

Compound Name 7-Substituent 4-Substituent Molecular Weight (g/mol) Calculated logP Key Features/Applications
This compound Phenyl Pyridine-3-carbonyl 325.4 2.8 High lipophilicity; potential CNS activity
4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane () Thiophen-2-yl 2-(Methylsulfanyl)pyridine-3-carbonyl 377.5 3.5 Enhanced π-π interactions; commercial availability for research

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound confers moderate lipophilicity (logP ≈ 2.8), favoring blood-brain barrier penetration. In contrast, the thiophen-2-yl substituent in the analogous compound () increases logP to 3.5, which may improve tissue retention but reduce aqueous solubility .
  • The methylsulfanyl group in the compound provides electron-donating properties, which could alter metabolic stability via cytochrome P450 interactions.

Commercial and Research Utility

The compound is commercially available at varying quantities (e.g., 1 mg: $81.0; 100 mg: $372.0), indicating its utility as a research tool for structure-activity relationship (SAR) studies.

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